3-Chloro-5-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylsulfamoyl)-benzoic acid
Description
3-Chloro-5-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylsulfamoyl)-benzoic acid is a benzoic acid derivative featuring a sulfamoyl group linked to a substituted pyrazol-4-yl moiety. The pyrazole ring is substituted with methyl groups at positions 1 and 5, a phenyl group at position 2, and a ketone at position 2.
Properties
Molecular Formula |
C18H16ClN3O5S |
|---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
3-chloro-5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C18H16ClN3O5S/c1-11-16(17(23)22(21(11)2)14-6-4-3-5-7-14)20-28(26,27)15-9-12(18(24)25)8-13(19)10-15/h3-10,20H,1-2H3,(H,24,25) |
InChI Key |
VYXKKWQWHAZJII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC(=CC(=C3)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid involves multiple steps. One common method includes the reaction of 3-chlorobenzoic acid with 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-sulfonyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyrazole ring can participate in redox reactions, altering its oxidation state.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acid derivatives, while oxidation and reduction reactions can modify the pyrazole ring structure.
Scientific Research Applications
3-chloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and inhibition.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-chloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chloro and pyrazole moieties may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-Chloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(methyl)sulfamoyl]benzoic Acid (CAS: 2311855-02-2)
- Structure : Differs by a methyl group on the sulfamoyl nitrogen (N-methylsulfamoyl vs. sulfamoyl in the target compound).
- This modification may alter binding affinities in biological targets .
- Status : Discontinued product, suggesting synthetic challenges or suboptimal efficacy/stability in preliminary studies .
2-Chloro-4-(5-{[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoic Acid (CAS: 329200-53-5)
- Structure : Replaces the sulfamoyl group with a furyl-methylene linkage to a chlorophenyl-substituted pyrazole.
- Impact: The furyl group introduces extended π-conjugation, which may enhance UV absorption or fluorescence properties.
Functional Group Modifications
1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea (Compound 2 in )
- Structure : Replaces the sulfamoyl-benzoic acid moiety with a thiourea group.
- Impact: Thiourea derivatives are known for metal coordination and enzyme inhibition (e.g., urease or carbonic anhydrase). The lack of a carboxylic acid group reduces acidity but introduces thiol-based reactivity .
- Synthesis : Prepared via a two-step process involving cyclocondensation, contrasting with the sulfamoylation likely used for the target compound .
3-Allyl-Substituted Thiazolidin-4-ones (Compounds 16–19 in )
- Structure: Derived from allylthiourea intermediates, featuring a thiazolidinone ring instead of benzoic acid.
- Impact: Thiazolidinones are associated with antimicrobial and anti-inflammatory activities. The allyl group may enhance reactivity in click chemistry or polymerization applications .
Halogenation and Aromatic Substitution
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ()
- Structure : Features a trifluoromethyl group and a phenylsulfanyl substituent.
- The aldehyde moiety offers a site for further derivatization .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
3-Chloro-5-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylsulfamoyl)-benzoic acid is a complex organic compound notable for its potential biological activities. This compound features a unique structure that combines a chloro group, a sulfonamide moiety, and a pyrazole derivative, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
The molecular formula of 3-Chloro-5-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylsulfamoyl)-benzoic acid is C18H16ClN3O5S, with a molecular weight of approximately 421.9 g/mol. The compound's structure allows for various chemical reactions including substitution and redox reactions, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H16ClN3O5S |
| Molecular Weight | 421.9 g/mol |
| IUPAC Name | 3-chloro-5-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)sulfamoylbenzoic acid |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets in biological systems. The sulfonamide group is known to form hydrogen bonds with enzyme active sites, which can inhibit enzyme activity. The chloro and pyrazole components may enhance binding affinity and specificity towards target proteins.
Potential Mechanisms:
- Enzyme Inhibition : The sulfonamide moiety may inhibit key enzymes involved in metabolic pathways.
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties by disrupting cellular proliferation and inducing apoptosis in cancer cells.
Antimicrobial Activity
The sulfonamide group in this compound may also confer antimicrobial properties. Sulfonamides are well-known for their antibacterial effects by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This mechanism can be extrapolated to predict similar activity for the compound .
Case Studies and Research Findings
- In Vitro Studies : Preliminary in vitro studies have indicated that compounds with similar pyrazole structures can inhibit the proliferation of human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) .
- Animal Models : In vivo studies using related compounds have shown reduced tumor sizes in xenograft models when treated with these agents, suggesting potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
